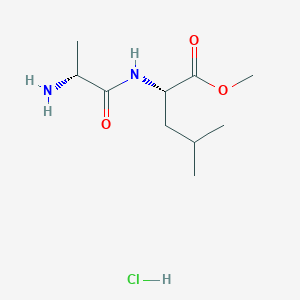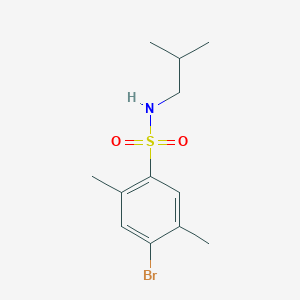
4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, also known as BIMS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIMS is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit significant photophysical and photochemical properties, making them highly beneficial as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Their research demonstrates the compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. This highlights the potential of such compounds, including those related to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Catalysis
Everson et al. (2014) detail the nickel-catalyzed cross-coupling of aryl halides with alkyl halides using a compound structurally related to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide. Their work provides insights into hazardous chemical disposals and nucleophile-free cross-coupling, showcasing the versatility of sulfonamide derivatives in facilitating complex organic reactions. This research can inform further studies on the utility of such compounds in organic synthesis and catalytic processes (Everson et al., 2014).
Enzyme Inhibition and Drug Design
Riaz (2020) investigated new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for their enzyme inhibition potential, focusing on acetylcholinesterase (AChE) and α-glucosidase. This work highlights the potential of sulfonamide derivatives, including those similar to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, in the development of therapeutic agents targeting various enzymes. Their findings suggest the applicability of these compounds in designing drugs for diseases related to enzyme dysfunction, such as Alzheimer's and diabetes (Riaz, 2020).
Spectroscopic and Computational Studies
Murthy et al. (2018) synthesized a new compound related to 4-bromo-N-isobutyl-2,5-dimethylbenzenesulfonamide, focusing on its structural, spectroscopic, and electronic properties through experimental and computational analyses. Their research contributes to understanding the molecular and electronic structures of sulfonamide derivatives, which is essential for the design of materials and molecules with specific optical, electronic, and chemical properties. This study underscores the importance of comprehensive spectroscopic and computational evaluations in the development of new compounds for various scientific and industrial applications (Murthy et al., 2018).
Propiedades
IUPAC Name |
4-bromo-2,5-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-8(2)7-14-17(15,16)12-6-9(3)11(13)5-10(12)4/h5-6,8,14H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCKKNVQXJUDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


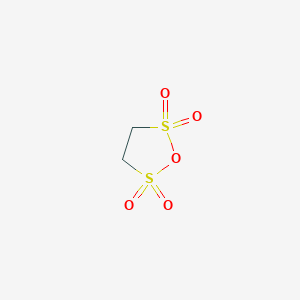
![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)
![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)
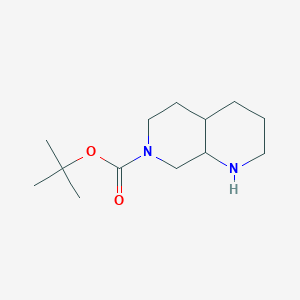
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)
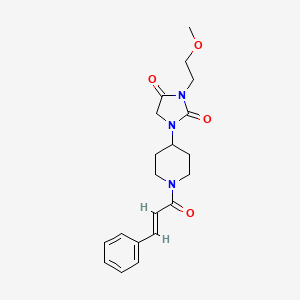

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)

